5-(2-chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
5-(2-Chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This structure is characterized by:
- Position 7: A furan-2-yl substituent, contributing oxygen-based hydrogen-bonding capabilities and aromaticity.
- Position 2: A methyl group, which may improve metabolic stability by steric hindrance.
Thiazolo[4,5-d]pyridazinones are of interest in medicinal chemistry due to their fused heterocyclic systems, which often exhibit bioactivity in kinase inhibition, antimicrobial, or anti-inflammatory applications. However, specific pharmacological data for this compound remain unexplored in the provided evidence.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2S/c1-9-20-15-16(25-9)14(13-6-3-7-24-13)21-22(17(15)23)8-10-11(18)4-2-5-12(10)19/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOBVAGNGGNLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Furo[2,3-d]pyridazinones ()
Compounds such as 2-substituted 6-methylfuro[2,3-d]pyridazin-7(6H)-ones (7a,b,c) and 2-substituted 5-methylfuro[2,3-d]pyridazin-4(5H)-ones (9a,b,c) share a fused furan-pyridazinone core but lack the thiazole ring. Key differences include:
- Core Reactivity: The thiazole ring in the target compound introduces sulfur, which may enhance π-π stacking or metal coordination compared to the oxygen-rich furan-pyridazinones.
Thiazolo[4,5-d]pyrimidines ()
Examples like 7-phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine (19) and 6-ethyl-3-phenyl-thiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 18) feature a pyrimidine core instead of pyridazinone. Notable distinctions:
- Substituent Effects : The target compound’s 2-chloro-6-fluorobenzyl group contrasts with the phenyl or tolyl groups in pyrimidine analogues, which may reduce steric bulk or alter solubility .
Substituent Effects
Halogenated vs. Non-Halogenated Derivatives
- The 2-chloro-6-fluorobenzyl group in the target compound increases electronegativity and lipophilicity compared to non-halogenated analogues like 6-methylfuro[2,3-d]pyridazinones (7a,b,c) .
- Thioxo groups (e.g., in compound 19 , ) introduce sulfur atoms that may enhance redox activity or metal chelation, unlike the target compound’s furan-oxygen .
Aromatic vs. Aliphatic Substituents
- The furan-2-yl group in the target compound provides a planar aromatic system, contrasting with aliphatic chains (e.g., 6-ethyl in Fig. 18, ), which may reduce ring stacking interactions .
Key Research Findings
- Pharmacophore Potential: The combination of halogens and heterocycles aligns with bioactivity trends in kinase inhibitors (e.g., fluorine for target affinity), though direct data are lacking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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